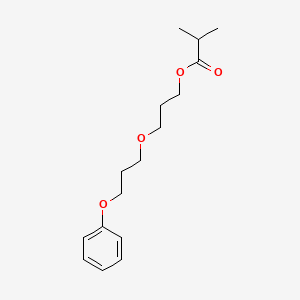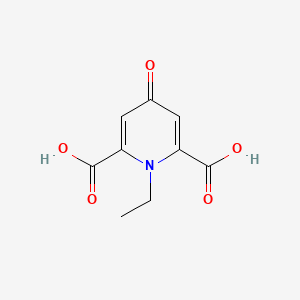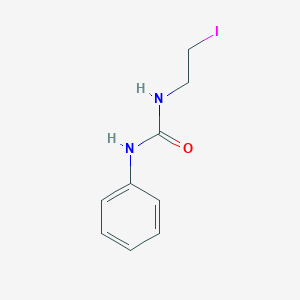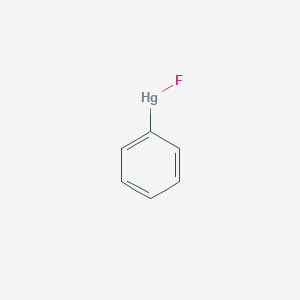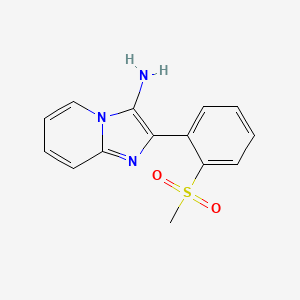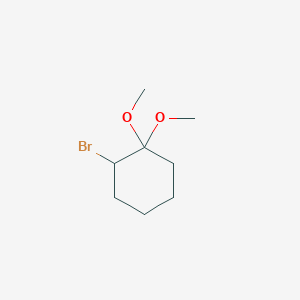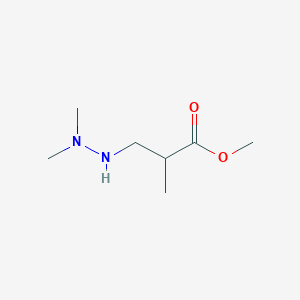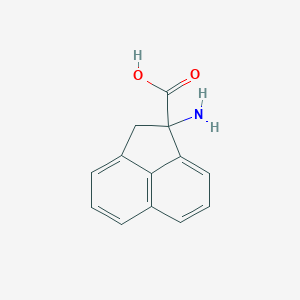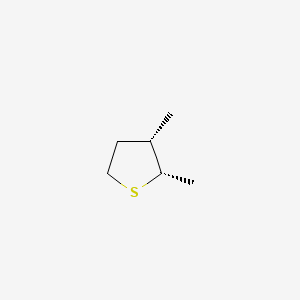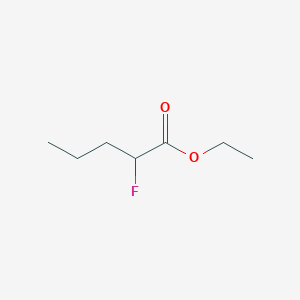
Ethyl 2-fluoropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoropentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is a fluorinated ester, which means it contains a fluorine atom in its structure. This fluorine atom can significantly alter the compound’s chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoropentanoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoropentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
2-fluoropentanoic acid+ethanol→ethyl 2-fluoropentanoate+water
This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-fluoropentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-fluoropentanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 2-fluoropentanol.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Hydrolysis: 2-fluoropentanoic acid and ethanol.
Reduction: 2-fluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoropentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Fluorinated esters like this compound are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
Ethyl 2-fluoropentanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity odor, used in perfumes and as a flavoring agent.
Ethyl propanoate: An ester with a similar structure but without the fluorine atom, used in fragrances and as a solvent.
Uniqueness: The presence of the fluorine atom in this compound distinguishes it from these other esters, imparting unique chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
- Ethyl acetate
- Methyl butyrate
- Ethyl propanoate
Eigenschaften
CAS-Nummer |
816-26-2 |
|---|---|
Molekularformel |
C7H13FO2 |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
ethyl 2-fluoropentanoate |
InChI |
InChI=1S/C7H13FO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
IVOQOBFDDZDNKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



